molecular formula C21H24ClN3O3 B251142 N-[3-chloro-2-(4-ethyl-1-piperazinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-[3-chloro-2-(4-ethyl-1-piperazinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B251142
M. Wt: 401.9 g/mol
InChI Key: WDFQBMQDRJBLMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-chloro-2-(4-ethyl-1-piperazinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound that features a piperazine ring, a benzodioxine moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-chloro-2-(4-ethyl-1-piperazinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and reagents like diphenylvinylsulfonium triflate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[3-chloro-2-(4-ethyl-1-piperazinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran (THF).

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[3-chloro-2-(4-ethyl-1-piperazinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-chloro-2-(4-ethyl-1-piperazinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity . The benzodioxine moiety may also contribute to its bioactivity by interacting with enzymes or other proteins involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-chloro-2-(4-ethyl-1-piperazinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is unique due to its combination of a piperazine ring, benzodioxine moiety, and carboxamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C21H24ClN3O3

Molecular Weight

401.9 g/mol

IUPAC Name

N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C21H24ClN3O3/c1-2-24-8-10-25(11-9-24)20-16(22)4-3-5-17(20)23-21(26)15-6-7-18-19(14-15)28-13-12-27-18/h3-7,14H,2,8-13H2,1H3,(H,23,26)

InChI Key

WDFQBMQDRJBLMA-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=CC4=C(C=C3)OCCO4

Canonical SMILES

CCN1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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